2-[5-(4-methylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine
Description
Properties
IUPAC Name |
(4-methylpiperidin-1-yl)-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-9-2-6-18(7-3-9)13(19)12-16-11(17-20-12)10-8-14-4-5-15-10/h4-5,8-9H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAJGKDNVYVGLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NC(=NO2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-methylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the pyrazine derivative, followed by the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes and continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-methylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine and oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides of the original compound, while substitution reactions could introduce new functional groups into the molecule .
Scientific Research Applications
2-[5-(4-methylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[5-(4-methylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Oxadiazole-Piperidine/Piperazine Derivatives
Key Insights :
- Linker Groups: Carbonyl vs. Carbonyl groups may enhance binding to polar enzyme active sites .
Triazole vs. Oxadiazole Core Modifications
Key Insights :
- Triazole vs. However, oxadiazoles are more rigid, favoring entropic gains in binding .
Electron-Withdrawing vs. Electron-Donating Substituents
Key Insights :
- Electron-Withdrawing Groups (e.g., Cl) : Increase compound stability but may reduce solubility.
- Electron-Donating Groups (e.g., methylpiperidine) : Enhance basicity, improving protonation-dependent solubility in physiological pH .
Pharmacological Activity Trends
- Antiviral Potential: Oxadiazole derivatives like SC56 () inhibit HIV-1 entry via gp120 binding, suggesting the target compound’s oxadiazole-piperidine motif could be optimized for similar activity .
- Enzyme Inhibition : Pyrazine-oxadiazole hybrids (e.g., MAO-B inhibitors in ) highlight the scaffold’s versatility in targeting oxidoreductases .
Biological Activity
The compound 2-[5-(4-methylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article presents an overview of its biological activity, including antiproliferative effects, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a pyrazine ring substituted with an oxadiazole and a piperidine moiety. The structural complexity of this compound is believed to contribute to its diverse biological activities.
Antiproliferative Effects
Recent studies have demonstrated that derivatives of compounds similar to This compound exhibit significant antiproliferative properties. For instance, a related compound was shown to inhibit the growth of cancer cell lines with a GI50 value of 0.77 µM against several human cancer cell lines, indicating strong anticancer potential .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes. A study found that piperazine derivatives, which share structural similarities with our compound, inhibited key kinases such as EGFR and CDK2 with IC50 values in the nanomolar range (89 nM for EGFR and 14 nM for CDK2) . This suggests that This compound may also possess enzyme inhibitory properties worth exploring.
The mechanism by which this compound exerts its biological effects may involve the induction of apoptosis in cancer cells. In related studies, compounds with similar structures increased levels of cytochrome C and activated intrinsic apoptotic pathways . This mechanism is critical for the development of anticancer therapies.
Case Studies
Several case studies have highlighted the potential therapeutic applications of compounds related to This compound :
- Cancer Treatment : A series of piperazine derivatives were synthesized and tested for their antiproliferative activity against various cancer cell lines. The most active derivative showed promising results comparable to standard chemotherapeutics like doxorubicin .
- Neuroprotection : Compounds with structural similarities have been investigated for neuroprotective effects against neurodegenerative diseases. They showed potential in inhibiting acetylcholinesterase activity, which is relevant for conditions like Alzheimer's disease .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
